

Historical methods for the isolation and discovery of fumaric acid

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Compound of Interest

Compound Name: Fumaric Acid

Cat. No.: B1674181

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An In-depth Technical Guide on the Historical Methods for the Isolation and Discovery of **Fumaric Acid**

Introduction

Fumaric acid, a naturally occurring dicarboxylic acid, is a pivotal intermediate in cellular metabolism, specifically in the citric acid cycle (Krebs cycle).[1][2][3] Its discovery and the subsequent development of isolation and synthesis methods have paved the way for its widespread application in the food, pharmaceutical, and polymer industries.[4][5] This technical guide provides a comprehensive overview of the historical methodologies employed in the discovery, isolation, and synthesis of **fumaric acid**, tracing its journey from natural plant extracts to early chemical synthesis and microbial fermentation.

Early Discovery: Isolation from Natural Sources

The history of **fumaric acid** begins with its isolation from the plant kingdom. The compound derives its name from *Fumaria officinalis* (common fumitory), the plant from which it was first isolated. This early work in the 19th century marked the initial discovery of the acid as a natural product.

Experimental Protocol: Extraction from *Fumaria officinalis*

While detailed protocols from the earliest isolations are scarce, modern extraction methods provide insight into the probable principles used. The process leverages the acidic nature of **fumaric acid** and its solubility characteristics.

Objective: To isolate **fumaric acid** from the dried aerial parts of *Fumaria officinalis*.

Methodology:

- **Preparation of Plant Material:** The aerial parts of *Fumaria officinalis* are harvested, dried, and ground into a fine powder to maximize the surface area for extraction.
- **Solvent Extraction:** The powdered plant material is subjected to extraction, typically using a polar solvent. Maceration with an ethanol-water mixture is a common method. The mixture is agitated for a set period (e.g., 60 minutes) to allow the soluble compounds, including **fumaric acid**, to dissolve into the solvent.
- **Filtration and Concentration:** The resulting mixture is filtered to remove solid plant debris. The filtrate, containing the crude extract, is then concentrated under reduced pressure to evaporate the solvent, yielding a concentrated extract.
- **Acid-Base Purification:** The extract is redissolved in water and acidified (e.g., with HCl) to ensure that all carboxylate salts are converted to the less water-soluble carboxylic acid form.
- **Crystallization:** **Fumaric acid**'s relatively low solubility in cold water is exploited for purification. The acidified aqueous solution is cooled, causing the **fumaric acid** to crystallize out.
- **Isolation and Drying:** The crystals are collected by filtration, washed with a small amount of cold water to remove residual soluble impurities, and then dried. Further purification can be achieved by recrystallization from hot water or dilute acid.

Early Chemical Synthesis and Discovery

The early 19th century also saw the discovery of **fumaric acid** through chemical manipulation of other organic acids. These methods were crucial for understanding its chemical nature and its relationship to other compounds.

Dehydration of Malic Acid

A pivotal moment in the history of **fumaric acid** was its preparation from malic acid. In 1817, Henri Braconnot discovered that **fumaric acid** could be produced by the dry distillation of malic acid. This reaction involves the dehydration of malic acid.

Reaction: $\text{C}_4\text{H}_6\text{O}_5$ (Malic Acid) \rightarrow $\text{C}_4\text{H}_4\text{O}_4$ (**Fumaric Acid**) + H_2O

Later research refined this process, showing that heating malic acid to around 150°C was effective. The presence of mineral acids like hydrochloric acid (HCl) or hydrobromic acid (HBr) was also found to catalyze the conversion.

Experimental Protocol: Fumaric Acid from Malic Acid

Objective: To synthesize **fumaric acid** by the acid-catalyzed dehydration of malic acid.

Methodology:

- **Reaction Setup:** Malic acid is placed in a round-bottom flask equipped with a condenser.
- **Catalyst Addition:** A catalytic amount of concentrated hydrochloric acid is added to the flask.
- **Heating:** The mixture is heated in an oil bath to approximately 140-150°C. The reaction is allowed to proceed for several hours.
- **Isolation:** As the reaction proceeds, **fumaric acid**, being poorly soluble in the reaction mixture, precipitates as a solid.
- **Purification:** Upon cooling, the solid mass is collected. It is then triturated (ground) with cold water to dissolve any unreacted malic acid and other soluble byproducts.
- **Filtration and Drying:** The crude **fumaric acid** is collected by filtration, washed with cold water, and dried. Recrystallization from hot water can be used for further purification.

Isomerization of Maleic Acid

The discovery that **fumaric acid** and maleic acid are cis-trans isomers (both with the formula $\text{C}_4\text{H}_4\text{O}_4$) was a significant theoretical advance. This understanding led to methods for

producing **fumaric acid** (the trans isomer) from maleic acid (the cis isomer).

Thermal and Catalytic Isomerization

Maleic acid can be converted to the more stable **fumaric acid** by heating. This isomerization is often catalyzed by acids. This process became the cornerstone of modern industrial production, where maleic acid is readily available from the hydrolysis of maleic anhydride, a product of the catalytic oxidation of butane or benzene.

Experimental Protocol: Isomerization of Maleic Acid to Fumaric Acid

Objective: To convert maleic acid to **fumaric acid** via acid-catalyzed isomerization.

Methodology:

- **Dissolution:** A concentrated aqueous solution of maleic acid is prepared in a round-bottom flask.
- **Acidification:** A strong acid, such as concentrated hydrochloric acid, is added to the solution.
- **Reflux:** The solution is heated to boiling under reflux for a period (e.g., 30-60 minutes). A reflux condenser is used to prevent the evaporation of the solvent.
- **Crystallization:** **Fumaric acid** is significantly less soluble in water than maleic acid. As the isomerization proceeds, solid **fumaric acid** crystals precipitate from the hot solution.
- **Cooling and Isolation:** The reaction mixture is cooled, first to room temperature and then in an ice bath, to maximize the crystallization of the product.
- **Filtration and Washing:** The **fumaric acid** crystals are collected by vacuum filtration. The crystals are washed with small portions of cold deionized water to remove any remaining maleic acid and catalyst.
- **Drying:** The purified **fumaric acid** is dried in an oven or desiccator.

| Parameter | Value/Condition | Reference |
|------------------------------|--|-----------|
| Starting Material | Maleic Acid | |
| Isomerization Method | Heating in aqueous solution | |
| Catalyst | Mineral acids (e.g., HCl), Thiourea | |
| Key Principle for Separation | Low water solubility of fumaric acid | |

Microbial Fermentation

In the early 20th century, a new biotechnological route for **fumaric acid** production was discovered. In 1911, Felix Ehrlich found that the fungus *Rhizopus nigricans* could produce **fumaric acid**. This opened the door to fermentation-based production, which became commercially viable in the 1940s before being largely supplanted by petrochemical methods.

The fermentation process typically uses a carbohydrate source like glucose. Strains of the fungus *Rhizopus*, particularly *R. arrhizus* and *R. oryzae*, are known to be efficient producers.

General Protocol for Fermentative Production

Objective: To produce **fumaric acid** using a submerged culture of *Rhizopus arrhizus*.

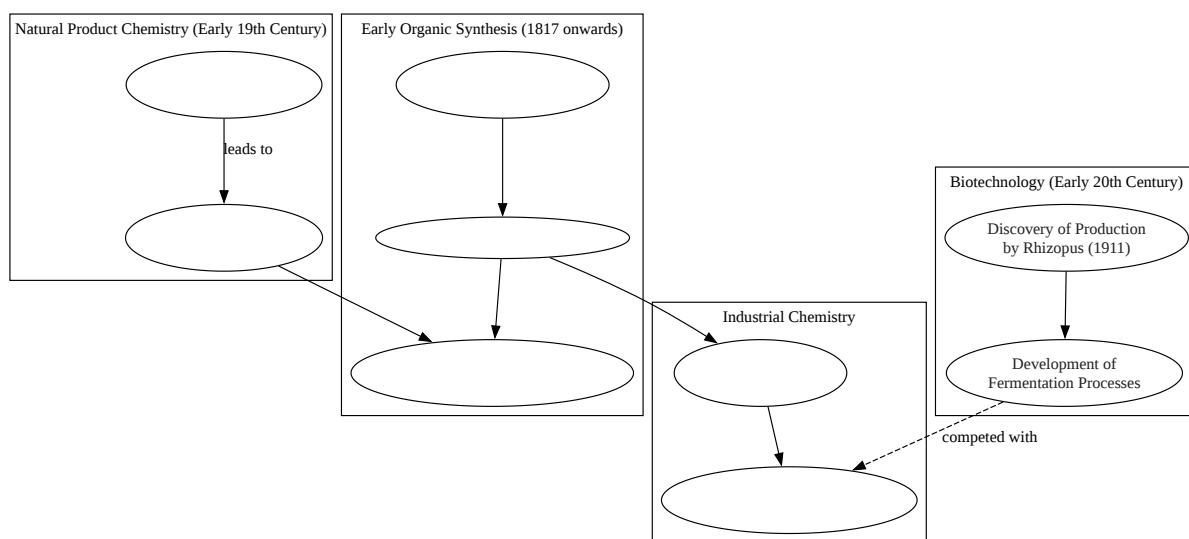
Methodology:

- **Inoculum Preparation:** A pure culture of *Rhizopus arrhizus* is grown in a suitable seed medium to build up a sufficient biomass for inoculation.
- **Fermentation Medium:** A production medium is prepared containing a carbon source (e.g., glucose), a nitrogen source, and essential minerals. The medium is sterilized in a fermenter.
- **Inoculation and Fermentation:** The sterile medium is inoculated with the prepared fungal culture. The fermentation is carried out under controlled conditions.
 - **Temperature:** Optimized for fungal growth and acid production.

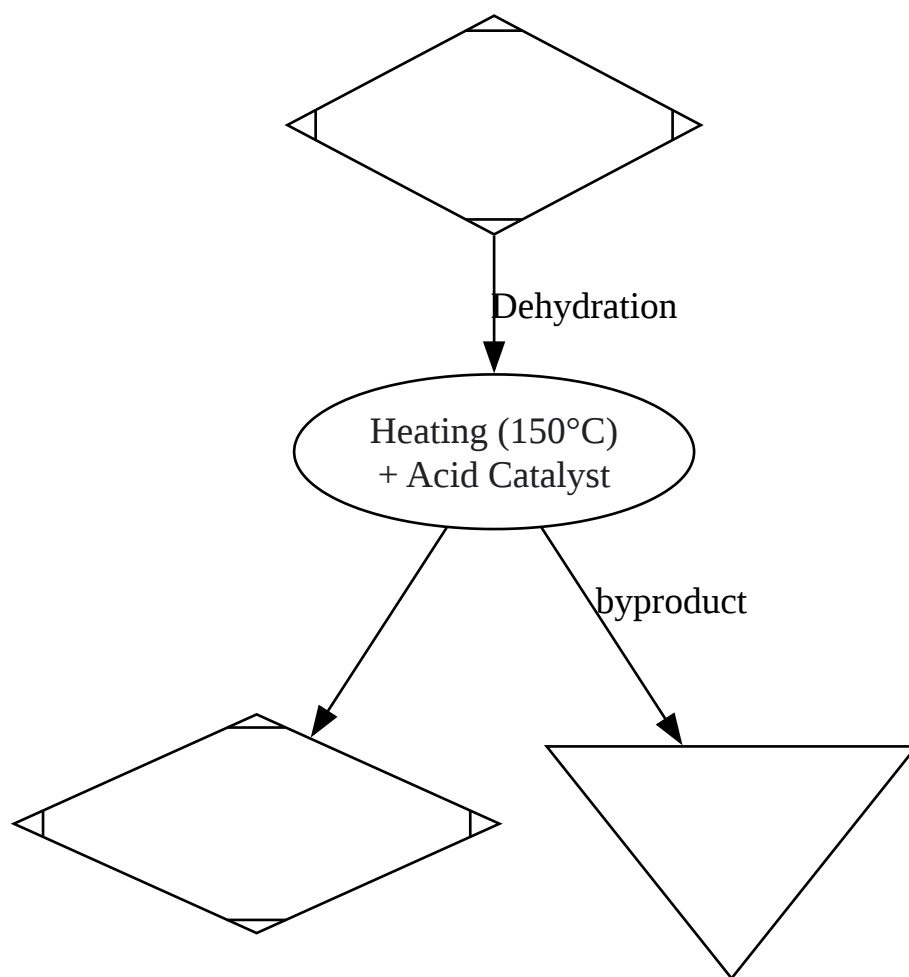
- pH: Controlled by the addition of a neutralizing agent like calcium carbonate (CaCO_3), as the accumulation of acid would otherwise inhibit the process.
- Aeration: A supply of sterile air is required as the process is aerobic.
- Recovery and Purification:
 - Biomass Separation: After fermentation, the fungal biomass is separated from the broth by filtration.
 - Acidification: The fermentation broth, which contains calcium fumarate, is acidified with a strong acid (e.g., sulfuric acid). This precipitates calcium sulfate and converts the soluble fumarate salt into the less soluble free **fumaric acid**.
 - Crystallization and Isolation: The acidified broth is cooled to crystallize the **fumaric acid**, which is then collected by filtration, washed, and dried.

| Parameter | Value/Condition | Reference |
|----------------------|---|-----------|
| Microorganism | Rhizopus species (R. arrhizus, R. oryzae) | |
| Carbon Source | Glucose, Sucrose, other carbohydrates | |
| Process Type | Submerged aerobic fermentation | |
| pH Control | Neutralizing agent (e.g., CaCO_3) | |
| Yield (from glucose) | ~85% (w/w) | |

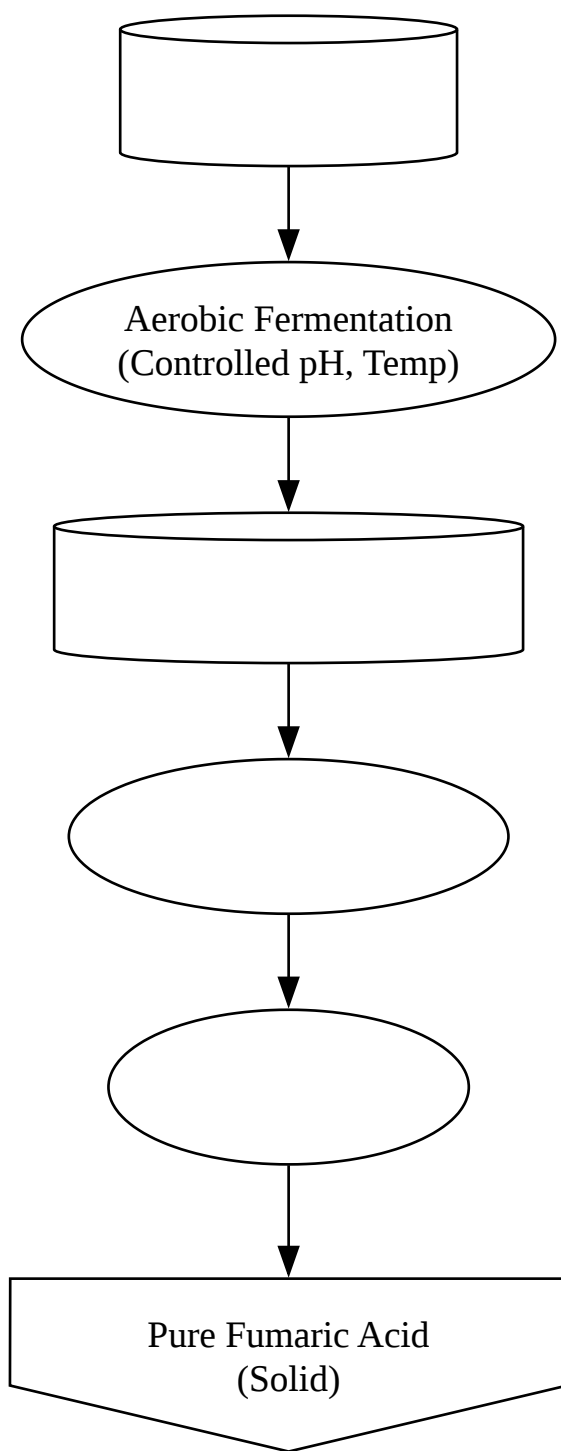
Visualizations of Historical Workflows



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